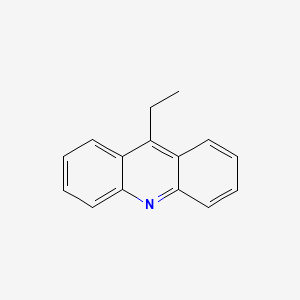

9-Ethylacridine

Descripción

Contextualization of Acridine (B1665455) Chemistry in Contemporary Scientific Disciplines

Acridine, a nitrogen-containing heterocyclic compound, and its derivatives are of significant interest across various scientific fields due to their distinct chemical and physical properties. rsc.org The planar, tricyclic structure of acridines allows them to intercalate into DNA, a mechanism that forms the basis for many of their biological activities. researchgate.netresearchgate.net This property has led to extensive research into acridine derivatives as potential therapeutic agents. researchgate.net

In medicinal chemistry, acridine-based compounds have been investigated for a wide range of applications. nih.gov Their ability to interact with DNA and inhibit enzymes like topoisomerases and telomerases has made them a focal point in the development of novel anticancer agents. researchgate.netsci-hub.senih.gov Beyond oncology, acridine derivatives have shown promise as antimicrobial, antiparasitic, antiviral, and anti-inflammatory agents. rsc.org The versatility of the acridine scaffold allows for chemical modifications that can fine-tune their biological activity and specificity. researchgate.net

The applications of acridines extend beyond medicine. They are utilized as fluorescent dyes and probes for visualizing biomolecules, owing to their inherent fluorescent properties. rsc.org In materials science, their unique photophysical characteristics are harnessed in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The rich chemistry of acridines, characterized by their reactivity and potential for structural diversification, ensures their continued relevance in contemporary scientific research. rsc.org

Historical Trajectories of Research on 9-Substituted Acridine Compounds

Research into 9-substituted acridine compounds has a rich history, driven by the discovery of their potent biological activities. The position 9 of the acridine ring is particularly susceptible to nucleophilic substitution, making it a key site for chemical modification. sci-hub.se This reactivity has been exploited to synthesize a vast library of derivatives with diverse functionalities. clockss.org

Historically, the development of 9-aminoacridines marked a significant milestone, leading to the discovery of important antibacterial and antiseptic agents. clockss.org In the mid-20th century, the focus shifted towards their potential as anticancer drugs. Amsacrine (B1665488) (m-AMSA), a 9-anilinoacridine (B1211779) derivative, emerged as a clinically significant topoisomerase II inhibitor for the treatment of certain leukemias. sci-hub.seoup.com This discovery spurred further research into the structure-activity relationships of 9-substituted acridines, with the aim of developing new agents with improved efficacy and reduced side effects. nih.gov

Early studies also explored the hydrolysis of 9-substituted acridines, revealing that the nature of the substituent at the 9-position significantly influences the compound's stability and reactivity. clockss.org For instance, 9-aminoacridine (B1665356) was found to be susceptible to hydrolysis under basic conditions to form 9-acridone. clockss.org This understanding of their chemical behavior has been crucial in the design of stable and effective drug candidates. The continuous exploration of 9-substituted acridines has led to the development of compounds with a wide array of biological targets, including topoisomerase I and II, and has expanded their potential therapeutic applications. sci-hub.senih.gov

Defining the Academic Research Scope for 9-Ethylacridine Derivatives

The academic research scope for this compound derivatives is centered on understanding how the ethyl group at the 9-position influences the compound's chemical, physical, and biological properties. This specific substitution is expected to alter the steric and electronic characteristics of the acridine core, thereby affecting its interactions with biological macromolecules and its potential applications.

A primary area of investigation involves the synthesis of novel this compound derivatives and the characterization of their fundamental properties. This includes detailed studies of their photophysical characteristics, such as absorption and fluorescence spectra, and quantum yields. The ethyl group may impact the planarity of the acridine ring system, which in turn can modulate its DNA intercalating ability and subsequent biological activity.

Furthermore, research is directed towards exploring the reactivity and reaction mechanisms of this compound. Understanding how the ethyl substituent affects the reactivity of the acridine ring is crucial for designing new synthetic routes and for predicting the metabolic fate of these compounds. Quantum chemical analyses and computational modeling are often employed to provide theoretical insights into their electronic structure and reactivity.

The potential applications of this compound derivatives are also a key focus. While the broader class of 9-substituted acridines has been extensively studied for its anticancer properties, the specific contributions of a 9-ethyl group are a subject of ongoing research. Investigations into their efficacy as topoisomerase inhibitors, as well as their potential in other therapeutic areas, are active fields of study. The unique properties imparted by the ethyl group may also lead to novel applications in materials science and as fluorescent probes.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

5176-40-9 |

|---|---|

Fórmula molecular |

C15H13N |

Peso molecular |

207.27 g/mol |

Nombre IUPAC |

9-ethylacridine |

InChI |

InChI=1S/C15H13N/c1-2-11-12-7-3-5-9-14(12)16-15-10-6-4-8-13(11)15/h3-10H,2H2,1H3 |

Clave InChI |

CVPHOGZTLPMGBU-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C2C=CC=CC2=NC3=CC=CC=C31 |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Functionalization of 9 Ethylacridine Scaffolds

Elucidation of Synthetic Pathways for 9-Ethylacridine and its Analogues

The synthesis of the acridine (B1665455) framework and its subsequent functionalization at the C9 position are pivotal for accessing a diverse range of compounds, including this compound. Several classical and modern synthetic routes have been developed, each with its own mechanistic intricacies.

Mechanistic Studies of Cyclization Reactions Leading to the Acridine Core

The construction of the tricyclic acridine core is a fundamental step in the synthesis of this compound. Various cyclization reactions have been established, with the Bernthsen and Ullmann syntheses being among the most prominent.

The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid, such as propionic acid to yield this compound, in the presence of a Lewis acid catalyst like zinc chloride at high temperatures. pharmaguideline.comyoutube.com The mechanism is thought to proceed through the formation of an acyl intermediate from the carboxylic acid, which then acylates the diphenylamine (B1679370). This is followed by an intramolecular cyclization and subsequent dehydration to form the acridine ring. youtube.com Recent advancements have shown that conducting this reaction under microwave irradiation can significantly reduce reaction times and improve yields. youtube.comnih.gov

The Ullmann synthesis provides an alternative and widely used route to the acridine core. umn.edu This method typically involves the copper-catalyzed coupling of an aryl halide with an anthranilic acid derivative to form an N-phenylanthranilic acid. umn.edu This intermediate is then cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield an acridone (B373769). umn.eduorgsyn.orgscribd.com The acridone can then be converted to the corresponding 9-chloroacridine (B74977), a key intermediate for introducing substituents at the C9 position. pharmaguideline.comorgsyn.org The cyclization of N-phenylanthranilic acid is believed to occur via an acylcarbonium ion. scribd.com

Another notable method is the Friedlander synthesis , which can produce 9-methylacridine (B196024) by treating the salt of anthranilic acid with 2-cyclohexenone. nih.gov While not directly yielding this compound, this method highlights the versatility of condensation reactions in forming the acridine scaffold.

Investigations into Condensation Reactions at the C9 Position of Acridines

The C9 position of the acridine ring is particularly electrophilic and susceptible to nucleophilic attack, making it a prime site for introducing various substituents. thieme-connect.com A common strategy for functionalizing this position involves the initial synthesis of 9-chloroacridine. pharmaguideline.comorgsyn.orgindexcopernicus.com This intermediate is highly reactive and serves as a versatile precursor for a wide range of 9-substituted acridines.

The synthesis of 9-chloroacridine is often achieved by treating acridone or N-phenylanthranilic acid with phosphorus oxychloride (POCl3). pharmaguideline.comorgsyn.org The chlorine atom at the C9 position can then be readily displaced by various nucleophiles.

To synthesize this compound, a Grignard reagent such as ethylmagnesium bromide can be reacted with 9-chloroacridine. thieme-connect.comorganic-chemistry.orgwikipedia.org The reaction proceeds via a nucleophilic addition-elimination mechanism, where the ethyl group from the Grignard reagent attacks the C9 carbon, leading to the displacement of the chloride ion and the formation of this compound. thieme-connect.com

Another approach involves the direct reaction of acridine with organometallic reagents. For instance, alkylation at the C9 position can be achieved using alkyl mercury halides or Grignard reagents. thieme-connect.com

Development of One-Pot Synthesis Strategies for 9-Substituted Acridines

In recent years, there has been a growing interest in developing more efficient and environmentally friendly synthetic methods. One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of time, resources, and waste reduction. figshare.com

Several one-pot strategies for the synthesis of 9-substituted acridines have been reported. One such method involves the palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine. nih.govmdpi.com This reaction, when conducted in the presence of a diamine base at elevated temperatures, favors the formation of 9-substituted acridines over other potential products. nih.gov This methodology has been successfully applied to synthesize a variety of acridines with both aryl and alkyl substituents at the C9 position. nih.gov

Another approach involves multicomponent reactions (MCRs). For example, the one-pot condensation of dimedone, an aldehyde, and an amine can lead to the formation of acridine derivatives. figshare.commdpi.comdergipark.org.tr Mechanistic studies suggest that these reactions can proceed through the initial formation of a Michael adduct or a Knoevenagel adduct, followed by cyclization and aromatization steps to yield the final acridine product. acs.orgbeilstein-journals.org These MCRs provide a rapid and efficient means to access structurally diverse acridine scaffolds.

Rational Design and Implementation of Derivatization Strategies

The functionalization of the acridine scaffold, particularly at the C9 position, allows for the rational design of molecules with specific properties. Derivatization strategies are often employed to enhance analytical detection or to create fluorescent labeling reagents.

Synthesis of Fluorescent Labeling Reagents Derived from Acridone Systems

Acridone derivatives are known for their fluorescent properties and have been utilized in the development of labeling reagents for biological and chemical analysis. nih.govmdpi.com The synthesis of these reagents often involves modifying the acridone core to introduce a reactive group capable of covalently bonding to the analyte of interest.

One strategy involves the synthesis of acridone-based chloroformates, such as 2-(9-acridone)-ethyl chloroformate (AEC-Cl). researchgate.netnih.gov This reagent can be synthesized and used to label amino acids and other primary and secondary amines. The resulting derivatives exhibit strong fluorescence, allowing for sensitive detection in techniques like high-performance liquid chromatography (HPLC). researchgate.netnih.gov

Another approach is the synthesis of acridone-based N-hydroxysuccinimide esters, for example, acridine-9-N-acetyl-N-hydroxysuccinimide (AAHS). rsc.org This reagent reacts with amino compounds to form stable, fluorescent amides, which can be separated and detected using liquid chromatography. rsc.org

The synthesis of these labeling reagents typically starts from acridone, which can be functionalized with a side chain containing a carboxylic acid or alcohol. This functional group is then activated, for instance, by conversion to an acyl chloride or chloroformate, to facilitate the reaction with the target analyte. researchgate.netrsc.org

Pre-column Derivatization Techniques for Enhanced Analytical Detection

Pre-column derivatization is a widely used technique in analytical chemistry to improve the detectability of analytes that lack a strong chromophore or fluorophore. google.com Acridine-based reagents are well-suited for this purpose due to their inherent fluorescence.

Reagents such as 10-ethyl-acridine-3-sulfonyl chloride (EASC) have been developed for the pre-column derivatization of aliphatic amines. researchgate.net The reaction of EASC with amines produces highly fluorescent sulfonamide derivatives that can be detected with high sensitivity by HPLC with fluorescence detection. researchgate.net

Similarly, 9-(2-hydroxyethyl)acridone can be activated with N,N'-carbonyldiimidazole to form an intermediate that reacts with amino compounds to yield fluorescent derivatives. acs.org This method allows for the determination of free amines in various samples. acs.org

The general principle of pre-column derivatization involves mixing the sample containing the analyte with the derivatizing reagent under optimized conditions (e.g., pH, temperature, and reaction time) before injecting the mixture into the analytical instrument. rsc.org The choice of reagent and reaction conditions is crucial to ensure a complete and rapid reaction, leading to stable and highly detectable derivatives.

Below is an interactive table summarizing the derivatization reagents and their applications:

| Reagent | Analyte | Detection Method | Reference |

|---|---|---|---|

| 2-(9-acridone)-ethyl chloroformate (AEC-Cl) | Amino Acids | HPLC-FLD | researchgate.netnih.gov |

| Acridine-9-N-acetyl-N-hydroxysuccinimide (AAHS) | Amino Compounds | LC | rsc.org |

| 10-ethyl-acridine-3-sulfonyl chloride (EASC) | Aliphatic Amines | HPLC-FLD, APCI-MS | researchgate.net |

| 9-(2-Hydroxyethyl)acridone/N,N'-carbonyldiimidazole | Amino Compounds | HPLC-FLD | acs.org |

HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection; LC: Liquid Chromatography; APCI-MS: Atmospheric Pressure Chemical Ionization-Mass Spectrometry

Strategic Introduction of Functional Side Chains at the C9 Position

The C9 position of the acridine ring is highly susceptible to nucleophilic attack, a characteristic that has been widely exploited for the introduction of diverse functional groups. researchgate.net While direct functionalization of the ethyl group in this compound presents unique challenges, several methodologies have been developed to install functionalized side chains at this critical position. These methods often involve either the construction of the acridine ring with a pre-functionalized side chain or the modification of a C9-substituted precursor.

A prominent method for creating 9-substituted acridines is the Bernthsen reaction, which involves the condensation of a diphenylamine with a carboxylic acid, such as propanoic acid for this compound, using a catalyst like zinc chloride. tandfonline.com Microwave-assisted variations of this synthesis have been shown to dramatically reduce reaction times from hours to minutes and provide good yields. tandfonline.comtandfonline.com This approach can be adapted to use carboxylic acids that already contain a desired functional group, leading directly to a C9-functionalized acridine. For instance, using dicarboxylic acids in a modified Bernthsen reaction can yield ω-(acridin-9-yl)alkanoic acids. tandfonline.com

Another key strategy involves the use of 9-chloroacridine as a versatile intermediate. scialert.net This compound, readily synthesized from N-phenyl anthranilic acid and phosphorous oxychloride, serves as a precursor for a variety of 9-substituted derivatives through nucleophilic substitution reactions. scialert.net For example, reacting 9-chloroacridines with amines or amino acids leads to the formation of 9-aminoacridine (B1665356) derivatives. researchgate.netgoogle.comnih.gov This principle can be extended to introduce functionalized side chains. A two-step procedure, involving the initial reaction of 9-chloroacridine with a sodium alkoxide followed by the addition of an amino acid, has been successfully used to synthesize 9-acridinyl amino acid derivatives. researchgate.netnih.gov

Furthermore, the reactivity of the C9 position allows for the creation of unique spirocyclic systems. The intramolecular nucleophilic attack by a group attached to a C9-substituent can lead to the spontaneous formation of a spiro ring at the C9 carbon. researchgate.net For instance, (acridin-9-ylmethyl)thioureas have been shown to spontaneously cyclize into spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones. researchgate.net This highlights the potential to use this compound as a starting point for generating more complex, three-dimensional structures by first functionalizing the ethyl group (e.g., via halogenation) and then introducing a suitable nucleophile.

Grignard reactions on acridinium (B8443388) salts also provide a route to C9-functionalized dihydroacridines. N-substituted DHAs can be synthesized by the addition of a Grignard reagent to the parent acridinium species. mit.edu This method could be applied to introduce more complex side chains at the C9 position.

The following table summarizes various functionalized side chains that have been strategically introduced at the C9 position of the acridine scaffold.

| Starting Material | Reagents and Conditions | Functionalized Side Chain at C9 | Yield | Reference |

| Diphenylamine, Dicarboxylic Acids | ZnCl₂, Microwave Irradiation | -(CH₂)n-COOH | 59-80% | tandfonline.comtandfonline.com |

| 9-Chloroacridine | o-Phenylenediamine, Methanol, Reflux | -(NH-C₆H₄-NH₂) | Moderate | scialert.net |

| 9-Chloroacridine | Amino Acids, Two-step procedure | -NH-CHR-COOH | N/A | researchgate.netnih.gov |

| (Acridin-9-ylmethyl)thioureas | Spontaneous Intramolecular Cyclization | Spiro-imidazolidine-2-thione | N/A | researchgate.net |

| This compound | Grignard Reagents (on acridinium salt) | Varied Alkyl/Aryl groups on Dihydroacridine | N/A | mit.edu |

| Diphenylamine, Arylacetic Acids | ZnCl₂, Microwave Irradiation | -CH₂-Aryl | Good | tandfonline.com |

Studies on Regioselectivity and Stereoselectivity in this compound Derivatization

The regioselectivity and stereoselectivity of reactions involving the this compound scaffold are crucial for the synthesis of specific isomers with desired biological activities or material properties. Regioselectivity, which dictates the position of substitution on the acridine ring system, is often established during the synthesis of the acridine core itself.

The Friedländer annulation, a common method for synthesizing acridines, demonstrates regioselectivity when using substituted reactants. For example, the reaction of a functionalized cyclohexanone (B45756) with an aminobenzophenone derivative preferentially occurs at the less-hindered active methylene (B1212753) carbon of the cyclohexanone, leading to a specific substitution pattern on the resulting tetrahydroacridine. thieme-connect.de Similarly, the Bernthsen reaction can be influenced by substituents on the diphenylamine precursor, directing the cyclization and thus the final substitution pattern of the acridine product. researchgate.net

Once the this compound scaffold is formed, the existing substituents on the acridine rings can influence the regioselectivity of further modifications. For instance, in the synthesis of acridinyl-substituted uracils via the reaction of 9-chloroacridines with 6-aminouracils, the presence of electron-withdrawing groups at the C3 or C6 positions of the acridine ring was found to enhance the activity of the resulting compounds, suggesting an electronic influence on either the reaction or the final product's biological interactions. jst.go.jp

Stereoselectivity becomes important when new chiral centers are created during the derivatization of the this compound scaffold. One of the most significant examples is the formation of spiro-acridines, where the C9 carbon becomes a spirocyclic and often stereogenic center. researchgate.net The formation of these spirocycles from (acridin-9-ylmethyl)thioureas proceeds via an intramolecular nucleophilic attack on the C9 carbon. researchgate.net While the referenced study does not explicitly detail the stereochemical outcome, the creation of a chiral spiro-carbon implies that diastereomers could be formed if another chiral center is present in the molecule.

Recent advancements in photoredox catalysis have enabled highly stereoselective reactions on other scaffolds, which could potentially be applied to this compound derivatives. For example, a photoredox three-component atom-transfer radical addition (ATRA) reaction of aryl alkynes has been developed that proceeds with great regio- and stereoselectivity, yielding (E)-β-alkylsulfonylvinyl alkylsulfides exclusively. nih.govacs.org Adapting such stereocontrolled radical reactions to a functionalized ethyl side chain on the acridine core could open new avenues for creating stereochemically defined derivatives.

The table below outlines examples where regioselectivity or stereoselectivity is a key consideration in the synthesis of acridine derivatives.

| Reaction Type | Reactants | Key Observation | Outcome | Reference |

| Friedländer Annulation | 3-Methylcyclohexanone, 2-Aminoacetophenone HCl | Reaction at less-hindered methylene carbon | Single tetrahydroacridine isomer formed | thieme-connect.de |

| Nucleophilic Substitution | 3- or 6-substituted 9-Chloroacridines, 6-Aminouracils | Electron-withdrawing groups enhance product activity | Regioselective synthesis of active compounds | jst.go.jp |

| Spirocyclization | (Acridin-9-ylmethyl)thioureas | Intramolecular nucleophilic attack on C9 | Formation of a spiro-carbon center | researchgate.net |

| Photoredox ATRA | Aryl alkynes, Disulfides, Sulfinates | High stereoselectivity | Exclusive formation of (E)-isomer | nih.govacs.org |

Sophisticated Spectroscopic and Spectrometric Characterization of 9 Ethylacridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the elucidation of molecular structure and the investigation of intermolecular interactions at an atomic level. csic.esnih.gov Its application to 9-ethylacridine systems allows for a comprehensive analysis of their behavior in solution.

High-resolution NMR spectroscopy is instrumental in characterizing the non-covalent interactions between small molecules, such as this compound derivatives, and biological macromolecules like proteins and nucleic acids. csic.esnih.gov By monitoring changes in the NMR parameters of either the ligand or the biomolecule upon complex formation, detailed information about the binding interface, affinity, and the conformation of the bound ligand can be obtained. nih.govnih.gov

Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR and transferred Nuclear Overhauser Effect (trNOE) spectroscopy, are particularly well-suited for studying the binding of compounds like this compound to large protein receptors. nih.gov These methods are not constrained by the high molecular weight of the protein. nih.gov Chemical shift perturbation (CSP) analysis, a protein-observed technique, involves tracking changes in the chemical shifts of the protein's signals upon ligand binding to map the interaction site. numberanalytics.com These NMR approaches provide valuable data for understanding the molecular recognition processes that govern the biological activity of this compound derivatives.

Table 1: Selected NMR Techniques for Ligand-Biomolecule Interaction Studies

| NMR Technique | Information Obtained | Key Advantages |

| Saturation Transfer Difference (STD) NMR | Epitope mapping (identifies ligand protons in close contact with the receptor) | Does not require isotopic labeling of the protein; suitable for large proteins. nih.gov |

| Transferred Nuclear Overhauser Effect (trNOE) Spectroscopy | Conformation of the ligand when bound to the receptor | Provides structural information on the bound ligand. csic.es |

| Chemical Shift Perturbation (CSP) | Identifies the binding site on the protein; can be used to determine binding affinity | Provides direct information on the protein's interaction surface. numberanalytics.com |

| Water-Ligand Interactions Observed via Gradient Spectroscopy (WaterLOGSY) | Identifies ligands that bind to a receptor in a competitive manner | Useful for screening compound libraries. nih.gov |

Hydrogen-deuterium (H/D) exchange monitored by NMR spectroscopy is a powerful technique for probing the structure and dynamics of molecules, including complex biological systems. wikipedia.orgplos.org This method relies on the replacement of labile protons (e.g., amide or hydroxyl protons) with deuterium (B1214612) when the sample is exposed to a deuterium-based solvent like D₂O. wikipedia.org The rate of this exchange provides information about the solvent accessibility and hydrogen bonding of specific protons within the molecule. plos.org

In the context of this compound interacting with a biomolecule, H/D exchange can reveal regions of the biomolecule that become protected from the solvent upon ligand binding. wikipedia.org Amide protons at the binding interface, for instance, may show significantly slower exchange rates in the complex compared to the free protein. wikipedia.org By acquiring a series of NMR spectra over time after introducing the deuterated solvent, the exchange rates for individual protons can be determined, offering insights into the stability of local secondary structures and the dynamics of the complex. researchgate.net

Application of High-Resolution NMR for Ligand-Biomolecule Complex Characterization

Vibrational Spectroscopy for Comprehensive Molecular Fingerprinting

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed "fingerprint" of a molecule by probing its vibrational modes. edinst.com These methods are highly sensitive to the chemical structure and bonding within a molecule, making them invaluable for the characterization of this compound systems.

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used analytical technique for identifying functional groups within a molecule. rtilab.com It operates on the principle that different chemical bonds absorb infrared radiation at specific, characteristic frequencies, causing them to vibrate. pressbooks.pub The resulting spectrum of absorption versus wavenumber serves as a unique molecular fingerprint. mdpi.com

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. For instance, the aromatic C-H stretching vibrations of the acridine (B1665455) core would appear in the 3100-3000 cm⁻¹ region, while the C=C and C=N stretching vibrations of the heterocyclic rings would be observed in the 1650-1450 cm⁻¹ range. The aliphatic C-H stretching and bending vibrations of the ethyl group would also give rise to distinct peaks. By analyzing the positions, intensities, and shapes of these absorption bands, one can confirm the presence of these functional groups and thus the identity of the compound. ejbiotechnology.info

Table 2: General FT-IR Absorption Regions for Functional Groups Relevant to this compound

| Wavenumber Range (cm⁻¹) | Bond | Vibration Type |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2975 - 2850 | Aliphatic C-H | Stretching |

| 1650 - 1550 | Aromatic C=C | Stretching |

| 1650 - 1500 | C=N | Stretching |

| 1475 - 1370 | Aliphatic C-H | Bending |

| 900 - 675 | Aromatic C-H | Out-of-plane Bending |

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FT-IR. azooptics.com It involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. edinst.com The resulting Raman spectrum reveals the vibrational modes of the molecule, offering insights into its chemical structure, crystallinity, and phase. azooptics.comspectroscopyonline.com

In the structural investigation of this compound, Raman spectroscopy can be particularly useful for observing vibrations that are weak or absent in the FT-IR spectrum, such as certain vibrations of the aromatic ring system. curtin.edu.au The technique is non-destructive and can be used to analyze solid and liquid samples. mdpi.com The unique Raman "fingerprint" of this compound can be used for its identification and to study structural changes that may occur upon its interaction with other molecules or surfaces. edinst.comspectroscopyonline.com The sensitivity of Raman spectroscopy to subtle structural perturbations makes it a valuable tool for detailed molecular characterization. spectroscopyonline.commdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy in Functional Group Analysis

Electronic Absorption and Circular Dichroism Spectroscopy for Intermolecular Interactions

Electronic absorption (UV-Visible) and circular dichroism (CD) spectroscopy are powerful techniques for investigating the electronic properties of molecules and their interactions. fiveable.meresearchgate.net

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For a compound like this compound, the absorption spectrum is characterized by bands corresponding to π-π* transitions within the aromatic acridine system. The position and intensity of these bands can be influenced by the solvent environment and by intermolecular interactions, such as binding to a biomolecule. ufpe.br

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govnumberanalytics.com While this compound itself is not chiral, it can exhibit an induced CD (ICD) signal when it binds to a chiral macromolecule, such as a protein or DNA. researchgate.net The appearance of an ICD signal is a strong indicator of binding, and the shape and sign of the CD spectrum can provide information about the conformation of the bound ligand and the nature of the binding site. fiveable.menih.gov Exciton-coupled circular dichroism (ECCD) can arise from the interaction between the chromophore of this compound and chromophores within the biomolecule, offering further structural insights into the complex. nih.gov

UV-Visible Absorption Titration for Quantitative Ligand-DNA Binding Analysis

UV-Visible absorption titration is a fundamental technique used to quantify the binding affinity between a ligand, such as a this compound derivative, and DNA. researchgate.net This method relies on monitoring changes in the absorption spectrum of the compound upon the addition of increasing concentrations of DNA. researchgate.net The interaction between the small molecule and DNA can lead to hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), as well as a bathochromic (red) or hypsochromic (blue) shift in the maximum wavelength of absorption. mdpi.comnih.gov

These spectral changes are indicative of the formation of a complex between the ligand and DNA. mdpi.com Specifically, hypochromism and a bathochromic shift are often associated with the intercalation of the planar acridine ring between the base pairs of the DNA double helix. researchgate.netmdpi.com The magnitude of these changes can be used to calculate the intrinsic binding constant (K_b), which quantifies the strength of the interaction. mdpi.commdpi.com For various acridine derivatives, these binding constants can range significantly, indicating varying affinities for DNA. mdpi.comresearchgate.net

For example, studies on acridine-thiosemicarbazone derivatives have reported K_b values ranging from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, demonstrating a high affinity for calf thymus DNA (ctDNA). mdpi.com Similarly, novel 3,9-disubstituted acridines have shown binding constants in the range of 2.81–9.03 × 10⁴ M⁻¹. mdpi.com The analysis often involves plotting the data according to models like the McGhee and von Hippel equation to derive the binding parameters. mdpi.com

Interactive Table: UV-Visible Absorption Titration Data for Acridine Derivatives with ctDNA

| Derivative | Spectral Change | Wavelength Shift (Δλ) | Binding Constant (K_b) (M⁻¹) |

|---|---|---|---|

| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide (3a) | Hyperchromicity (92.58%) | Bathochromic (6 nm) | - |

| (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl) hydrazinecarbothioamide (3f) | - | - | High |

| Acridine-benzohydrazide (3b) | Hypochromicity (16–51%) | Hypsochromic (1–9 nm) | 3.18 × 10³ |

| 3,9-disubstituted acridines | Hypochromicity (23.30–37.05%) | Bathochromic (3–7 nm) | 2.81–9.03 × 10⁴ |

| N-(9-acridinylthiocarbamoyl)glycine | - | - | 1.4 × 10⁵ |

Mass Spectrometry for Precise Molecular Identification and Structural Confirmation

Mass spectrometry is a cornerstone analytical technique for the precise identification and structural confirmation of this compound and its derivatives. It provides information about the molecular weight and fragmentation patterns of compounds, which aids in their structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds within a complex mixture. japsonline.com In the context of acridine derivatives, GC-MS can be used to analyze reaction products, identify impurities, and study the metabolic profile of these compounds. ijfans.orgijfans.org The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each component, allowing for their identification by comparing the spectra to libraries such as NIST. ijfans.org For instance, 2-ethylacridine (B12942355) has been identified in complex biological extracts using GC-MS. ijfans.orgisca.me

Interactive Table: GC-MS Data for 2-Ethylacridine

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N |

| Molecular Weight | 207.276 g/mol |

| Retention Time (min) | 21.565 |

| m/z Top Peak | 207 |

| m/z 2nd Highest | 192 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is particularly useful for the analysis of non-volatile and thermally labile compounds, including many acridine derivatives and their metabolites. scielo.brmdpi.com The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of complex mixtures and the confident identification and quantification of target analytes. nih.gov This technique is widely employed in pharmacokinetic studies to determine the concentration of drugs and their metabolites in biological fluids like plasma. researchgate.net The high sensitivity of LC-MS/MS allows for the detection of compounds at very low concentrations, often with detection limits in the nanomolar range. researchgate.net The structural information obtained from MS/MS fragmentation patterns is crucial for identifying metabolites of acridine-based compounds. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and large molecules, including derivatized acridines and their non-covalent complexes with DNA. rsc.org ESI-MS allows for the observation of intact molecular ions of these compounds with minimal fragmentation. nih.gov This technique has been successfully used to study the interactions between sulfur-containing acridine ligands and DNA, providing information on binding stoichiometry and relative binding affinities. rsc.org Furthermore, ESI-MS, particularly when coupled with tandem mass spectrometry (MS/MS), can be used to differentiate between positional isomers of acridine derivatives by analyzing their distinct fragmentation patterns upon collision-induced dissociation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Electrochemical Spectroscopic Techniques for Interfacial Studies (e.g., DNA Interaction)

Electrochemical techniques, such as cyclic voltammetry and square wave voltammetry, offer a sensitive platform for studying the interfacial interactions between this compound derivatives and DNA. farmaciajournal.commdpi.com These methods monitor changes in the electrochemical signals (e.g., peak potential and current) of an electroactive molecule upon its interaction with DNA. researchgate.net

When an acridine derivative intercalates into the DNA double helix, it can cause a shift in the oxidation potential of the DNA bases. researchgate.net A positive shift in the potential suggests an intercalative binding mode, as the complex is thermodynamically less favorable to oxidize. researchgate.net Conversely, electrostatic interactions or groove binding may result in a negative shift. By analyzing these shifts and the changes in peak currents, the binding mode can be inferred and the binding constant can be calculated. researchgate.net These techniques are valuable for probing the mechanism of DNA damage and for the development of DNA biosensors. instras.com

Square Wave Voltammetry (SWV) in Ligand-DNA Binding Mechanism Elucidation

Square Wave Voltammetry (SWV) is a powerful electrochemical technique utilized to investigate the binding interactions between small molecules, such as acridine derivatives, and DNA. This method offers high sensitivity and speed, making it suitable for studying the mechanisms and thermodynamics of ligand-DNA complex formation. escholarship.org The principle relies on monitoring changes in the electrochemical signal of either the ligand or a DNA base, typically guanine (B1146940) or adenine, upon their interaction. researchgate.net

In studies involving acridine derivatives, a DNA electrochemical biosensor, often with a glassy carbon electrode, is employed. researchgate.net The interaction of the compound with DNA is observed by incubating the DNA-modified electrode in solutions containing the acridine derivative. researchgate.net The binding of the ligand to the DNA helix can cause a decrease in the oxidation peak current of DNA bases. This reduction in current is proportional to the concentration of the bound ligand, allowing for the quantification of the binding affinity. researchgate.netpsu.edu

Research on a series of 9-acridinyl amino acid derivatives, including an ethyl-substituted derivative (EA), has demonstrated the utility of SWV in elucidating these interactions. The binding process is often spontaneous, which is confirmed by negative values of the Gibbs free energy (ΔG). researchgate.net The strength of the interaction is quantified by the binding constant (K). A larger K value signifies a stronger binding affinity between the compound and DNA. researchgate.net The mode of interaction, such as intercalation (where the molecule inserts itself between the base pairs of DNA) or groove binding, can be inferred from shifts in the peak potential and viscosity experiments. researchgate.netpsu.edu For many acridine derivatives, a positive shift in the DNA peak potential suggests an intercalation mechanism. researchgate.net

The binding parameters for several acridine derivatives (ADs) as determined by SWV are presented below.

| Acridine Derivative (AD) | Binding Constant (K) (M⁻¹) | Gibbs Free Energy (ΔG) (kJ mol⁻¹) | Inferred Interaction Strength |

|---|---|---|---|

| PG (Proline-Glycine derivative) | ~10⁶ | -34 | Strong |

| PA (Proline-Alanine derivative) | Medium K Value | -27 | Medium |

| EG (Ethyl-Glycine derivative) | Low K Value | -21 | Low |

| EA (Ethyl-Alanine derivative) | Low K Value | -22 | Low |

Data sourced from a study on 9-acridinyl amino acid derivatives. researchgate.net

Cyclic Voltammetry (CV) for Redox Behavior and Interaction Analysis

Cyclic Voltammetry (CV) is a fundamental electrochemical technique for investigating the redox (reduction-oxidation) properties of electroactive species like this compound. mtxlabsglobal.comcolostate.edu It provides critical information on oxidation and reduction potentials, the reversibility of electron transfer reactions, and reaction kinetics. mtxlabsglobal.comossila.com The experiment involves scanning the potential of an electrode linearly versus time and measuring the resulting current. mtxlabsglobal.com A resulting plot of current versus potential is known as a cyclic voltammogram. colostate.edu

The redox behavior of acridine compounds can be complex. For instance, studies on 9-chloroacridine (B74977), a precursor for many acridine derivatives, show a complex, pH-dependent, and irreversible oxidation process. researchgate.net The shape of the voltammogram, including the separation between the anodic and cathodic peak potentials (Epa - Epc), indicates the reversibility of the redox reaction. A reversible one-electron process typically has a peak separation of about 59 mV, whereas larger separations suggest quasi-reversible or irreversible reactions caused by slow electron exchange with the electrode. colostate.edu

CV is also highly effective for analyzing the interaction between a compound and DNA. ajrconline.org When an electroactive molecule binds to DNA, its diffusion to the electrode surface is hindered, leading to a decrease in the peak current. ajrconline.orgmdpi.com Furthermore, the interaction can stabilize certain oxidation states, causing a shift in the formal potential (E1/2). ajrconline.org For example, if a compound intercalates into the DNA double helix, its redox potentials may shift, providing evidence of the binding event. researchgate.net A decrease in the peak current and a shift in potential upon the addition of DNA are characteristic indicators of a ligand-DNA interaction. ajrconline.org

| CV Parameter | Information Provided | Interpretation in DNA Binding Studies |

|---|---|---|

| Peak Potentials (Epa, Epc) | Potentials at which oxidation and reduction occur. | Shifts in peak potentials upon addition of DNA indicate an interaction. ajrconline.org |

| Peak Currents (ipa, ipc) | Relates to the concentration and diffusion coefficient of the analyte. | Decrease in peak current suggests binding to DNA, which slows diffusion. mdpi.com |

| Peak Separation (ΔEp = Epa - Epc) | Indicates the reversibility of the electron transfer process. | Changes can reflect alterations in the redox kinetics upon binding. colostate.edu |

| Formal Potential (E1/2) | Thermodynamic potential of the redox couple. | A shift in E1/2 is used to confirm interaction and can help calculate binding constants. ajrconline.org |

Advanced Spectroscopic Methods in Materials Science Characterization

The characterization of materials is essential for understanding their structure and properties, and it employs a wide array of analytical techniques. wikipedia.org For a compound like this compound, advanced spectroscopic and spectrometric methods are crucial for confirming its synthesis, elucidating its structure, and analyzing its presence in various materials. nih.govgau.ac.ir These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray diffraction (XRD). gau.ac.irpageplace.de

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra offer unique fingerprints of a molecule. labmanager.com For this compound, the chemical shifts (δ) and coupling constants (J) in the NMR spectra confirm the arrangement of atoms, including the position of the ethyl group on the acridine core. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of a molecule's chemical formula. nih.gov

Application in Environmental Materials: Spectroscopic methods are also used to identify compounds in complex matrices. For example, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD) have been used to identify an isomer, 2-ethyl acridine, in activated sludge samples, demonstrating the utility of these techniques in environmental materials science. gau.ac.ir

The spectroscopic data for synthesized this compound is summarized below.

| Technique | Key Findings for this compound |

|---|---|

| ¹H NMR (500 MHz, CD₂Cl₂) | δ (ppm): 8.29 (d, J = 8.8 Hz, 2H), 8.17 (d, J = 8.7 Hz, 2H), 7.82−7.68 (m, 2H), 7.65−7.49 (m, 2H), 3.67 (q, J = 7.7 Hz, 2H), 1.46 (t, J = 7.7 Hz, 3H). nih.gov |

| ¹³C{¹H} NMR (125 MHz, CD₂Cl₂) | δ (ppm): 149.2, 148.7, 130.8, 130.0, 125.8, 124.9, 124.7, 21.1, 15.7. nih.gov |

| HRMS (DART) | Calculated for C₁₅H₁₃N [M + H]⁺: 208.1121, Found: 208.1129. nih.gov |

Advanced Computational and Quantum Chemical Investigations of 9 Ethylacridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 9-Ethylacridine that govern its chemical behavior. Methodologies such as Density Functional Theory (DFT) are employed to model the molecule and predict its electronic characteristics. pcbiochemres.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing chemical reactivity and stability. nankai.edu.cnwuxiapptec.com A smaller energy gap generally implies higher reactivity. nankai.edu.cn

Table 1: Frontier Molecular Orbital Energies and Energy Gap for 2-Ethylacridine (B12942355) (Data sourced from a study on acridine (B1665455) derivatives for corrosion inhibition)

| Parameter | Energy (eV) |

| EHOMO | -5.35 |

| ELUMO | -2.945 |

| ΔE (ELUMO - EHOMO) | 2.405 |

Note: The data presented is for 2-Ethylacridine, a structural isomer of this compound. pcbiochemres.com

The Fukui function is a conceptual DFT tool used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. pcbiochemres.com It measures the change in electron density at a specific point in the molecule when an electron is added or removed.

For an electrophilic attack, the relevant Fukui function (f-) identifies sites susceptible to losing electron density, while for a nucleophilic attack, the Fukui function (f+) highlights sites that are likely to gain electron density. Studies on acridine derivatives have shown that specific carbon and nitrogen atoms within the acridine core exhibit high Fukui function values, indicating their significant role in chemical interactions. pcbiochemres.com For instance, in a study of 2-Ethylacridine and other derivatives, atoms C1, C13, and the heterocyclic nitrogen were identified as crucial for interactions based on their Fukui values. pcbiochemres.compcbiochemres.com This suggests that in this compound, the nitrogen atom and specific carbons in the heterocyclic ring system are likely to be the primary sites for chemical reactions.

The HOMO-LUMO energy gap, as discussed previously, is also a key electronic property. nist.gov For 2-Ethylacridine, the calculated energy gap is 2.405 eV. pcbiochemres.com This value is indicative of the energy required for the lowest energy electronic excitation. youtube.com The electronic properties of acridine derivatives, including the dipole moment and energy gap, are influenced by the nature and position of substituents on the acridine ring. researchgate.net

The basicity of the nitrogen atom in the acridine ring is a defining feature of this class of compounds. Theoretical studies can be employed to calculate the proton affinity and predict the acid dissociation constant (pKa) of this compound. researchgate.net The pKa value is a measure of the strength of an acid in solution, with a lower pKa indicating a stronger acid. savemyexams.com The Brønsted-Lowry theory defines acids as proton donors and bases as proton acceptors. nih.gov

The protonation state of acridine derivatives is crucial for their biological activity, as it affects their ability to interact with biological macromolecules like DNA. researchgate.net Computational models can determine the relative basicities of different nitrogen atoms in a molecule and how substituents influence these properties. For instance, studies on 9-substituted acridine-4-carboxamides have shown that the basicity of the heterocyclic nitrogen is sensitive to the nature of the substituent at the 9-position. researchgate.net These theoretical approaches can provide a quantitative understanding of the acid-base properties of this compound, which is fundamental to its behavior in biological systems.

Determination of Dipole Moments and Energy Gaps for Electronic Properties

Molecular Modeling and Simulation for Biomolecular Interaction Dynamics

Molecular modeling techniques, particularly molecular docking, are powerful tools for investigating how a small molecule like this compound might interact with a biological target, such as a protein or DNA. tandfonline.comnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mbimph.com The simulation calculates a binding affinity or score, which is an estimate of the strength of the interaction. mbimph.com

Molecular docking studies on various acridine derivatives have provided insights into their potential mechanisms of action. For example, docking studies of 2-Ethylacridine against the multi-drug resistance protein (nora) from Staphylococcus aureus have shown a high binding affinity, suggesting a potential antibacterial mechanism. mbimph.com Similarly, docking simulations of novel 3,9-disubstituted acridines with topoisomerase I and IIα have been used to understand their anticancer activity. mdpi.com These studies typically show the acridine ring intercalating between DNA base pairs, a common mode of action for this class of compounds. researchgate.net For this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various biological targets, thereby guiding the design of future experimental studies.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Pathways

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For acridine derivatives, MD simulations provide critical insights into their conformational flexibility, stability in different environments (e.g., in water or near a biological target like DNA), and the pathways of their interactions. bibliotekanauki.pl

Research on various acridine compounds demonstrates that the nature and position of side chains are determinant factors for the molecule's conformational stability and orientation. bibliotekanauki.pl An ethyl group at the 9-position, as in this compound, is expected to influence the planarity of the acridine ring system and its interactions with surrounding solvent molecules or biological macromolecules. Simulations performed on pyrimidoacridinetriones, another class of acridine derivatives, revealed that the orientation of the side chain relative to the core ring system is a key factor in its interaction dynamics. bibliotekanauki.pl The conformation of these side chains in a DNA intercalation complex was found to be very similar to their conformation in an aqueous solution. bibliotekanauki.pl MD simulations allow researchers to generate an energetically stable model of a compound, which is crucial for understanding its subsequent interactions. scispace.com For instance, simulations can track metrics like the Root Mean Square Deviation (RMSD) to determine when a molecule-ligand system reaches a stable plateau, indicating a stabilized conformation. scispace.com

Table 1: Influence of Side Chains on Acridine Derivatives as Determined by MD Simulations

| Side Chain Characteristic | Observed Influence on Conformation and Interaction | Relevance to this compound |

|---|---|---|

| Position of Attachment | Determines the orientation of the side chain in relation to the main ring system. bibliotekanauki.pl | The 9-position places the ethyl group perpendicular to the long axis of the acridine core, influencing its approach to binding pockets or DNA grooves. |

| Flexibility and Length | Longer, more flexible linkers can allow for different binding modes, including cross-linking between two DNA duplexes. nih.gov | The short and relatively rigid ethyl group would likely favor simple intercalation rather than more complex binding geometries. |

| Interactions with Solvent | Side chains dictate the solvation shell and can influence the energy required for the molecule to move from an aqueous environment to a hydrophobic binding site. | The hydrophobic ethyl group would have favorable interactions within the nonpolar interior of the DNA helix upon intercalation. |

In Silico Elucidation of DNA Intercalation Modes and Preferred Binding Sites

Acridine derivatives are renowned for their ability to intercalate into DNA, inserting their planar aromatic ring system between the base pairs of the DNA double helix. researchgate.netresearchgate.net This interaction is a primary mechanism behind their biological activity. researchgate.net Computational studies, including molecular docking and MD simulations, are instrumental in elucidating the precise geometry and energetics of this process.

Studies on various 9-aminoacridine (B1665356) derivatives show a strong preference for intercalation at 5'-pyrimidine-purine-3' sequences, with the 5'-CG/CG step being a particularly high-affinity site. nih.gov Upon intercalation, the acridine chromophore is held in place by van der Waals forces with the flanking base pairs, while the side chain at the 9-position typically resides in one of the DNA grooves. researchgate.net The binding of these molecules causes a characteristic extension and unwinding of the DNA helix. nih.gov For example, a bis-functional intercalator was found to unwind plasmid DNA by approximately 29° per chromophore. nih.gov The ethyl group of this compound would be expected to lie within the minor groove, influencing the stability of the intercalation complex through its steric and hydrophobic properties.

Table 2: DNA Intercalation Parameters for Acridine Derivatives

| Acridine Derivative Type | Preferred DNA Binding Site | Key Structural Finding | Reference |

|---|---|---|---|

| 9-amino-DACA | 5'-CG/CG steps | The central CG/CG step is a major intercalation site for many acridine chromophores. nih.gov | nih.gov |

| ACRAMTU | 5'-GA/TC and 5'-CG/CG steps | Unusual penetration into the duplex occurs from the minor groove. nih.gov | nih.gov |

| Bis(9-aminoacridine-4-carboxamide) | CG steps | Can cross-link two separate DNA duplexes, with the linker threading through the minor grooves. nih.gov | nih.gov |

| Acridine-triazole-pyrimidine hybrid | Between DG13 and DC14 bases | The molecule orients to allow for π-π stacking interactions with a guanine (B1146940) base. nih.gov | nih.gov |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Cheminformatics and QSAR modeling provide a powerful framework for systematically exploring the connection between a molecule's structure and its biological effects. neovarsity.org These in-silico approaches are essential for rational drug design, allowing for the screening of large compound libraries and the prioritization of candidates for synthesis and testing. neovarsity.orgfrontiersin.org

Correlation Studies of Physicochemical Descriptors with Biological Outcomes

QSAR models are built on the principle that the biological activity of a compound is a function of its physicochemical properties. neovarsity.org These properties are quantified using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. mdpi.com For a class of compounds like acridine derivatives, researchers calculate a wide range of descriptors and use statistical methods to find correlations with a measured biological outcome, such as anti-tumor activity or enzyme inhibition. nih.gov

Descriptors can range from simple 1D properties like molecular weight and logP (a measure of lipophilicity) to more complex 2D and 3D descriptors that capture molecular topology, shape, and electronic properties. neovarsity.orgmdpi.com For example, in a study of acridine derivatives, properties like the highest occupied molecular orbital (HOMO) energy and the lowest unoccupied molecular orbital (LUMO) energy were calculated to assess their potential as corrosion inhibitors, which relates to their electron-donating and accepting capabilities. pcbiochemres.com The ultimate goal is to create a statistically robust mathematical model that quantitatively relates these descriptors to activity. neovarsity.org

Table 3: Common Physicochemical Descriptors in QSAR and Their Relevance

| Descriptor Type | Example Descriptor | Physicochemical Meaning | Relevance to Biological Activity |

|---|---|---|---|

| 1D | Molecular Weight (MW) | The mass of the molecule. | Affects diffusion, transport, and fitting into binding sites. |

| 1D | logP | Octanol-water partition coefficient; a measure of lipophilicity. | Crucial for membrane permeability and reaching hydrophobic targets. neovarsity.org |

| 1D | Hydrogen Bond Donors/Acceptors | Count of atoms that can participate in hydrogen bonding. | Key to specific interactions with biological targets like proteins and DNA. neovarsity.org |

| 2D | Topological Indices | Numerical values derived from the graph representation of a molecule. | Encodes information about size, branching, and overall shape. neovarsity.org |

| Quantum Chemical | E-HOMO / E-LUMO | Energy of the Highest Occupied / Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to donate or accept electrons in chemical reactions. pcbiochemres.com |

Predictive Modeling for Structure-Function Relationships in Acridine Derivatives

Once a reliable QSAR model is developed and validated, it can be used to predict the biological activity of novel, untested compounds. frontiersin.org This predictive power is the cornerstone of establishing structure-function relationships, where the effect of specific structural modifications on function can be anticipated.

For acridine derivatives, numerous studies have established clear relationships between the substitution pattern on the acridine ring and biological activity. researchgate.netnih.gov A classic study on monosubstituted derivatives of an N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide antitumor agent found that biological outcomes varied more with the position of the substituent than with its chemical nature (e.g., methyl vs. methoxy). nih.gov For example, 5-substituted derivatives showed the highest anti-leukemic activity, while 7- and 8-substituted compounds had greater selectivity for a human colon carcinoma cell line. nih.gov

These experimentally derived relationships provide the data needed to build predictive models. By applying machine learning techniques to datasets of known acridine derivatives and their activities, researchers can create models that identify the key structural features driving a desired biological effect. frontiersin.orgmdpi.com These models can then guide the synthesis of new derivatives, such as this compound, by predicting their potential efficacy and helping to prioritize the most promising candidates for development.

Table 4: Illustrative Structure-Activity Relationships in Acridine Derivatives

| Position of Substitution | Type of Substituent | Observed Impact on Biological Function | Reference |

|---|---|---|---|

| Position 5 | Methyl, Methoxy, Chloro | Consistently high levels of in vitro and in vivo antileukemic activity. nih.gov | nih.gov |

| Positions 7 and 8 | Methyl, Methoxy, Chloro | Highest selectivity toward HCT-8 human colon carcinoma. nih.gov | nih.gov |

| Position 9 | Aminoacridine with side chains | The side chain is critical for DNA binding kinetics and antitumor activity. bibliotekanauki.pl | bibliotekanauki.pl |

| Position 3 and 9 | Various aromatic/aliphatic groups | Modifications led to potent inhibition of Topoisomerase I. mdpi.com | mdpi.com |

Investigation of 9 Ethylacridine Interactions with Biological Macromolecules and Cellular Processes

Mechanisms of Nucleic Acid Interaction

Detailed Characterization of DNA Intercalation Modes and Sequence Specificity

The primary mode of binding for the acridine (B1665455) ring is intercalation, where the planar aromatic system stacks between adjacent DNA base pairs. mdpi.comuah.es This insertion causes a local unwinding of the DNA helix and an increase in the separation between the base pairs to accommodate the drug molecule. nih.gov While the core intercalation is a shared feature, the substituents at the 9-position and elsewhere on the ring play a critical role in defining the precise geometry and sequence preference of the interaction.

Research on various 9-substituted acridines reveals a diversity of sequence preferences:

GC-Rich Preference: Some derivatives, such as the anticancer agent 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide (9-amino-DACA), show a preference for intercalating at GC-rich sequences, particularly at 5'-CpG-3' steps. oup.comnih.gov

Purine-Pyrimidine Preference: Simple intercalators often show a preference for intercalating at 5'-pyrimidine-purine-3' steps. nih.gov However, early research on 9-aminoacridine (B1665356) suggested that intercalation into a GC step was less favored than into the reverse CG sequence. nih.gov

Unusual Specificity: The compound 1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea (ACRAMTU) demonstrates an unusual binding profile, intercalating into both 5'-CG/CG and 5'-GA/TC base steps, penetrating the duplex from the minor groove. nih.gov This highlights how the side chain can significantly alter the typical binding preferences of the acridine core.

| Compound | Preferred Intercalation Site(s) | Approach Groove | Reference(s) |

| 9-amino-DACA | 5'-CpG-3' | Major | oup.comnih.gov |

| ACRAMTU | 5'-CG/CG, 5'-GA/TC | Minor | nih.gov |

| Amsacrine (B1665488) | Not definitively known, but is a potent Topo II poison | - | nih.gov |

This table presents data for illustrative 9-substituted acridine derivatives.

Exploration of DNA Groove Binding Mechanisms (Minor and Major Groove)

While the acridine heterocycle lies between the base pairs, its substituents extend into the major or minor grooves of the DNA helix, forming critical secondary interactions that enhance binding affinity and specificity.

Major Groove Interactions: Many potent acridine-based topoisomerase poisons, including the 9-aminoacridine-4-carboxamide (B19687) family, possess side chains that are designed to lie in the major groove. acs.org For instance, crystallographic studies of 9-amino-DACA complexed with a DNA hexanucleotide show that the drug intercalates at CpG steps, and its protonated dimethylamino side chain extends into the major groove, where it forms hydrogen bonds with the N7 and O6 atoms of a guanine (B1146940) base. oup.comacs.orgacs.org

Minor Groove Interactions: In contrast, other derivatives are directed towards the minor groove. Studies on N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC) and its deamino analog DACA suggest that both compounds engage in minor groove interactions. nih.gov The compound ACRAMTU provides a clear example of minor groove-directed intercalation, where hydrophobic interactions between its alkylated thiourea (B124793) group and the minor groove are thought to be responsible for its increased binding affinity compared to simpler intercalators. nih.gov

Thermodynamic Analysis of DNA Binding (e.g., Entropy Changes in Binding)

The binding of acridine derivatives to DNA is a thermodynamically driven process, and analyzing its components—enthalpy (ΔH) and entropy (ΔS)—provides insight into the forces governing the interaction. aimspress.com Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes upon binding, allowing for the determination of the complete thermodynamic profile. strategian.com

For many acridine derivatives, the binding is an enthalpy-driven process, meaning the interaction is exothermic (negative ΔH), which is characteristic of the favorable stacking interactions and hydrogen bond formation. nih.gov However, entropy changes also play a crucial role. A positive entropy change (TΔS > 0) can arise from the displacement of ordered water molecules and counter-ions from the DNA surface upon ligand binding. nih.gov

A comparative study of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its 9-amino analogue (AAC) revealed the importance of electrostatic interactions. The addition of the 9-amino group in AAC (which is protonated at neutral pH) results in a greater binding affinity. This enhanced affinity was linked to an increased positive entropy contribution upon forming the AAC-DNA complex, attributed to greater counter-ion release due to the higher positive charge of the ligand. nih.gov

| Compound | Binding Constant (K) M⁻¹ | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Driving Force | Reference(s) |

| Acridine Orange | 2.69 x 10⁴ | - | -14.63 (kJ/mol) | - | Enthalpy | strategian.cominstras.com |

| Acridine-9-amine derivatives | 10² - 10⁵ | -7.51 to -6.75 | -11.58 to -3.83 | -4.83 to 3.68 | Enthalpy | nih.gov |

| AAC | ~6x higher than DACA | - | - | Increased entropy contribution vs DACA | Entropy-assisted | nih.gov |

This table summarizes thermodynamic data for representative acridine compounds to illustrate the principles of DNA binding.

Impact on DNA Conformation and Stability (e.g., DNA Melting Temperature Shifts)

The act of intercalation physically alters the structure of the DNA duplex, leading to significant changes in its conformational properties and stability. The insertion of the planar acridine ring forces the base pairs apart and unwinds the helix, which stabilizes the DNA structure against thermal denaturation. uah.es

This stabilization is experimentally observed as an increase in the DNA melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. Studies on acridine-4-carboxamide derivatives have demonstrated their ability to significantly increase the Tm of short DNA duplexes. For example, attaching highly active acridine intercalators to short DNA probes was shown to raise the duplex Tm by nearly 8°C. researchgate.netoup.com This stabilizing effect is generally more pronounced for binding to double-stranded DNA compared to single-stranded DNA and can show a preference for GC-rich sequences. researchgate.net

| Acridine Derivative Type | System | ΔTm (°C) | Observation | Reference(s) |

| Acridine-4-carboxamides (selected) | Short DNA duplex (13-18 bases) | Up to +8°C | Stabilization of duplex by intercalation | researchgate.netresearchgate.net |

| Macrocyclic bis-acridine | poly(dA·dT) | - | Destabilization/Premelting | oup.com |

This table shows examples of how different acridine structures can modulate DNA thermal stability.

Enzymatic Inhibition and Modulation Studies

The primary mechanism of anticancer activity for many clinically evaluated acridine derivatives is the inhibition of DNA topoisomerases. These essential enzymes manage DNA topology by catalyzing the transient cleavage and re-ligation of DNA strands, a process vital for replication, transcription, and chromosome segregation. nih.govmdpi.com Acridine compounds act as "topoisomerase poisons" by trapping the enzyme-DNA covalent intermediate, known as the cleavable complex. mdpi.comcsuohio.edu This stabilization of the cleavable complex transforms a transient DNA break into a permanent lesion, leading to replication fork collapse and triggering cell death pathways. nih.gov

Mechanism-Based Inhibition of Topoisomerase I and II Enzymes

Human cells have two main types of topoisomerases: Topoisomerase I (Topo I), which creates single-strand breaks, and Topoisomerase II (Topo II), which creates double-strand breaks. nih.gov Acridine derivatives can be selective for one enzyme or act as dual inhibitors, a property determined by their specific chemical structure.

Topoisomerase II Inhibition: Amsacrine, a 9-anilinoacridine (B1211779) derivative, is a classic example of a Topo II poison. nih.govmdpi.com Its cytotoxic effect is closely linked to its ability to interfere with the strand cleavage and resealing activity of Topo II enzymes. nih.gov The family of 9-aminoacridine-4-carboxamides are also potent Topo II poisons. nih.govacs.org Structural studies show that these compounds intercalate into DNA, and their side chains interact with the DNA grooves, creating a stable ternary complex (Drug-DNA-Enzyme) that poisons the enzyme's function. acs.orgacs.org

Dual Topoisomerase I/II Inhibition: The compound DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) is a notable dual inhibitor, targeting both Topo I and Topo II. acs.orgmdpi.com The ability to inhibit both enzymes is a significant feature in anticancer drug design. researchgate.netrjsocmed.com The structural basis for this dual activity is complex, but for DACA, it is thought to be related to the properties conferred by the uncharged acridine chromophore and the specific nature of the 4-carboxamide side chain.

The development of acridine derivatives continues to be an active area of research, with efforts focused on synthesizing new compounds with improved potency and selectivity as single or dual topoisomerase inhibitors. researchgate.netresearchgate.netresearchgate.net

Inhibition Profiles of Cholinesterases (Butyrylcholinesterase, Acetylcholinesterase)

The acridine scaffold is a well-known pharmacophore in the design of cholinesterase inhibitors, which are crucial in the symptomatic treatment of Alzheimer's disease. google.comresearchgate.net Acridine derivatives have been widely documented as effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ontosight.aiarchive.org Research frequently shows that these compounds can interact with both the catalytic active site and the peripheral anionic site of the enzymes. mdpi.com

For instance, studies on 9-substituted acridine derivatives have identified compounds with potent, dual inhibitory properties combined with free radical scavenging capabilities. bioorganica.com.uarsc.org A novel series of acridine derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety was found to be highly selective and potent against AChE, with some compounds showing significantly lower hepatotoxicity than the benchmark drug, tacrine. citedrive.com Furthermore, research into 9-phosphoryl-9,10-dihydroacridines revealed that while they were weak inhibitors of AChE, derivatives with specific aryl substituents were effective inhibitors of BChE. google.com For example, the dibenzyloxy derivative (1d) and its diphenethyl bioisostere (1e) showed potent BChE inhibition with IC₅₀ values of 2.90 µM and 3.22 µM, respectively. google.com

Despite the extensive research into the cholinesterase inhibition profiles of various acridine derivatives, no specific IC₅₀ values or detailed inhibition profiles for 9-Ethylacridine against either Butyrylcholinesterase or Acetylcholinesterase were found in the available literature.

Table 1: Cholinesterase Inhibition by Select Acridine Derivatives (Data for this compound Not Available) (Note: This table includes data for related acridine compounds to illustrate typical findings for this chemical class, as specific data for this compound is unavailable.)

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| 9-phosphoryl-acridine (1c) | BChE | 48.0 ± 3.1 | - | google.com |

| 9-phosphoryl-acridine (1d) | BChE | 2.90 ± 0.23 | Mixed | google.com |

| 9-phosphoryl-acridine (1e) | BChE | 3.22 ± 0.25 | - | google.com |

| 9-phosphoryl-acridine (2d) | BChE | 6.90 ± 0.55 | - | google.com |

| Acridine-thiadiazole (4d) | AChE | 0.006 | Mixed | citedrive.com |

| Acridine-thiadiazole (4i) | AChE | 0.002 | Mixed | citedrive.com |

Research into Other Enzyme Systems Modulated by Acridine Derivatives

The planar, tricyclic structure of acridine derivatives allows them to interact with a wide array of biological targets beyond cholinesterases. uts.edu.au A primary mechanism of action for many acridine-based compounds is the inhibition of enzymes that control DNA topology and metabolism. bioorganica.com.uauts.edu.au

Key enzyme systems modulated by this class of compounds include:

Topoisomerases I and II: Many acridine derivatives, such as amsacrine and DACA, function as topoisomerase "poisons" by intercalating into DNA and stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and subsequent cell death. ontosight.aiuts.edu.auresearchgate.netnih.govresearchgate.net Acridine-thiosemicarbazone and acridine-triazole hybrids have shown significant topoisomerase IIα inhibitory activity. researchgate.netnih.gov

Telomerase: The ability to inhibit telomerase, an enzyme crucial for maintaining telomere length in cancer cells, is another hallmark of acridine derivatives. bioorganica.com.uarsc.orguts.edu.au

Protein Kinases: Certain acridine derivatives act as kinase inhibitors. For example, thioacridones are known to be selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4), and other derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Protein Kinases C (PKCs). tandfonline.com

Other Enzymes: Research has also explored acridines as inhibitors of P-glycoprotein, which is involved in multi-drug resistance, and NS3 helicase of the hepatitis C virus. rsc.org

While the modulation of these enzyme systems is well-documented for the acridine family, no specific studies were identified that investigated the inhibitory effects of This compound on these or other enzyme systems.

Mechanisms of Cellular Response and Signaling Pathway Modulation

Inducement of Cell Cycle Perturbations and Arrest Mechanisms (G2/M, S phase)

Acridine derivatives are well-documented inducers of cell cycle arrest, a key mechanism of their anticancer activity. The specific phase of arrest can depend on the derivative's structure and the cell type.

Numerous studies report that acridine compounds cause a significant accumulation of cells in the G2/M phase of the cell cycle. researchgate.nettandfonline.com For example, certain acridinyl ligands and chalcone-acridine hybrids have been shown to induce G2/M arrest in various cancer cell lines, including breast (MCF7), prostate (DU-145), and melanoma. researchgate.netresearchgate.net This arrest is often associated with the modulation of key regulatory proteins like cyclin B1, p21, and ChK1, as well as disruption of tubulin polymerization. researchgate.net Some derivatives, like amsacrine, are known to slow progress through the S-phase, while others can induce a G0/G1 phase arrest. researchgate.nettandfonline.com This disruption of the normal cell cycle progression ultimately prevents cell proliferation and can trigger apoptosis.

No research specifically detailing the effects of This compound on cell cycle progression or its ability to induce arrest in the G2/M or S phase could be located.

Pathway-Specific Induction of Apoptosis

The cytotoxic effects of acridine derivatives are frequently linked to their ability to induce programmed cell death, or apoptosis. researchgate.net This process is highly regulated and can be initiated through two primary pathways, both of which have been implicated in the action of acridine compounds.

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress, such as DNA damage caused by topoisomerase inhibition. Acridine derivatives have been shown to induce apoptosis via the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential, the release of cytochrome c, and an altered Bax/Bcl-2 ratio. researchgate.net The released cytochrome c participates in forming the apoptosome, which activates the initiator caspase-9, leading to the activation of executioner caspases like caspase-3.